molecular formula C16H15ClN6O2 B2883032 3-(2-chlorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921530-65-6

3-(2-chlorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2883032
CAS No.: 921530-65-6
M. Wt: 358.79
InChI Key: AFHRUPHXTIWGRQ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C16H15ClN6O2 and its molecular weight is 358.79. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Compounds within the [1,2,4]triazolo[4,3-e]purine family, including those with chlorophenyl and methyl substituents, have been synthesized through various chemical reactions. For example, heteroaromatization techniques have been employed to create novel pyrimidine and triazine derivatives, showcasing the versatility of these compounds in organic synthesis (El-Agrody et al., 2001). Additionally, the synthesis of indeno[2',1':5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines highlights the ability to create complex fused structures, offering a wide range of chemical properties and potential applications (Hassan, 2006).

Biological Activities

Several [1,2,4]triazolo and purine derivatives exhibit notable biological activities, including anticancer, anti-HIV, and antimicrobial properties. Research has identified compounds with potent anti-proliferative activity against various cancer cell lines, underscoring their potential as anticancer agents (Sucharitha et al., 2021). Furthermore, some derivatives have demonstrated moderate anti-HIV activity, suggesting their utility in developing new antiviral therapies (Ashour et al., 2012).

Potential as Therapeutic Agents

The structural diversity of [1,2,4]triazolo[4,3-e]purine derivatives allows for their exploration as therapeutic agents. For instance, compounds within this family have been studied for their antifungal properties, indicating their potential in addressing fungal infections (Ibrahim et al., 2008). Additionally, the solubility and partitioning processes of these compounds in biologically relevant solvents have been investigated, providing insights into their pharmacokinetic profiles and facilitating the design of more effective drug formulations (Volkova et al., 2020).

Properties

IUPAC Name

8-(2-chlorophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O2/c1-3-8-22-11-13(24)18-16(25)21(2)14(11)23-12(19-20-15(22)23)9-6-4-5-7-10(9)17/h4-7H,3,8H2,1-2H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHRUPHXTIWGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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